N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide
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Overview
Description
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a hydrazide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(dibenzylamino)acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the bromine atom and hydroxyl group may participate in various biochemical reactions, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C23H22BrN3O2 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(dibenzylamino)acetamide |
InChI |
InChI=1S/C23H22BrN3O2/c24-21-11-12-22(28)20(13-21)14-25-26-23(29)17-27(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14,28H,15-17H2,(H,26,29)/b25-14+ |
InChI Key |
CKUQCHUYICYFGQ-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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